molecular formula C5H10ClN3O B1624395 (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride CAS No. 1172088-56-0

(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

Cat. No. B1624395
M. Wt: 163.6 g/mol
InChI Key: GUQLIIDOUGKDRN-UHFFFAOYSA-N
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Description

“(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride” is a compound with the molecular formula C4H8ClN3O and a molecular weight of 149.58 . It is a solid substance .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, which includes “(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride”, often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . Another method involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides .


Molecular Structure Analysis

The molecular structure of “(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

1,3,4-Oxadiazoles, including “(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride”, can undergo various chemical reactions. For example, they can participate in oxidative cleavage of C(sp2)-H or C(sp)-H bonds, followed by cyclization and deacylation . They can also react with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles .


Physical And Chemical Properties Analysis

“(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride” is a solid substance . Its melting point, as well as other physical and chemical properties, can be determined using techniques such as Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Synthesis and Characterization

The compound (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride and its derivatives have been synthesized and characterized for various scientific research applications. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine has been achieved through a polyphosphoric acid condensation route, demonstrating high yields and providing detailed spectroscopic characterization (Shimoga, Shin, & Kim, 2018; Shimoga, Shin, & Kim, 2018).

Corrosion Inhibition

Research into 1,3,4-oxadiazole derivatives, including 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol and its analogs, has shown their effectiveness as corrosion inhibitors for mild steel in sulfuric acid, highlighting their potential in materials science and engineering applications (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Properties

The antimicrobial evaluation of 1,3,4-Oxadiazole bearing Schiff Base Moiety indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, showing the potential of these compounds in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Novel Synthetic Routes and Derivatives

A new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole has been explored, offering insights into the synthesis of stable sydnone iminium N-oxides and expanding the chemical toolbox for creating novel compounds with potential applications in various fields of chemistry and pharmacology (Bohle & Perepichka, 2009).

Cytotoxic Agents and Anticancer Research

The synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines through one-pot reactions has been studied for their anti-tumor potential against several cancer cell lines. Certain compounds exhibited comparable or better cytotoxic activity than the reference drug doxorubicin, underscoring the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment (Ramazani, Khoobi, Torkaman, et al., 2014).

Future Directions

The future directions for the study and application of “(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, and evaluation of their potential applications in various fields such as material science, medicinal chemistry, and high-energy molecules .

properties

IUPAC Name

(5-methyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-3-6-7-4(2-5)8-3;/h2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUKUCKOYMDDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610042
Record name 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

CAS RN

612511-96-3, 1172088-56-0
Record name 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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